3-Amino-4,4-diethoxybutanoic acid
Description
3-Amino-4,4-diethoxybutanoic acid is a substituted butanoic acid derivative characterized by an amino group at the C3 position and two ethoxy groups at the C4 position. The ethoxy substituents likely enhance solubility in organic solvents compared to alkyl or halogenated analogs, while the carboxylic acid group enables reactivity in coupling or esterification reactions.
Properties
Molecular Formula |
C8H17NO4 |
|---|---|
Molecular Weight |
191.22 g/mol |
IUPAC Name |
3-amino-4,4-diethoxybutanoic acid |
InChI |
InChI=1S/C8H17NO4/c1-3-12-8(13-4-2)6(9)5-7(10)11/h6,8H,3-5,9H2,1-2H3,(H,10,11) |
InChI Key |
JJOLXXYGXWSAJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(CC(=O)O)N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4-diethoxybutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of diethyl malonate with ethyl bromoacetate, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis.
Industrial Production Methods
Industrial production of 3-Amino-4,4-diethoxybutanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,4-diethoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The carboxyl group can be reduced to an alcohol (-OH) using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-nitro-4,4-diethoxybutanoic acid.
Reduction: Formation of 3-amino-4,4-diethoxybutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-4,4-diethoxybutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4,4-diethoxybutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The carboxyl group can form ionic bonds with positively charged sites on proteins, affecting their conformation and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Ethyl 3-Amino-4,4-difluorobutanoate (CAS 1599057-72-3)
- Substituents : Difluoro groups at C4, ethyl ester at the carboxylic acid terminus.
- The ethyl ester group (vs. free carboxylic acid) improves lipophilicity, making it more suitable for cell membrane penetration in pharmacological studies .
- Applications : Used as a synthetic intermediate, particularly in fluorinated compound synthesis.
2.2. 2-Butenoic Acid, 3-Amino-4,4-dimethoxy-, 2-Propoxyethyl Ester (CAS 85387-03-7)
- Substituents : Dimethoxy groups at C4, propoxyethyl ester.
- Key Differences: Methoxy groups (vs. ethoxy) offer smaller steric profiles and lower hydrophobicity. The α,β-unsaturated ester (butenoic acid backbone) introduces conjugation, increasing reactivity in Michael addition or polymerization reactions .
- Applications : Classified under glycol ethers, suggesting industrial use in solvents or coatings.
2.3. 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives
- Substituents : Dimethyl groups at C4, lithocholic acid (bile acid) backbone.
- Key Differences :
- Applications : Investigated as selective, cellularly active pharmacological agents.
2.4. Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Substituents : Dihydroxybenzene ring, acrylic acid chain.
- Key Differences :
- Applications : Used in supplements, food research, and as a reference standard.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Substituent Effects: Ethoxy groups in 3-amino-4,4-diethoxybutanoic acid likely balance solubility and steric effects, positioning it between the polar caffeic acid and lipophilic difluoro ester analogs.
- Biological Activity : While the dimethyl lithocholic acid derivative shows targeted enzyme activation , ethoxy or methoxy substituents may prioritize metabolic stability over receptor specificity.
- Industrial Relevance: Glycol ether esters (e.g., CAS 85387-03-7) highlight the utility of alkoxy groups in non-pharmaceutical applications, contrasting with the pharmacological focus of fluorinated or steroidal analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
